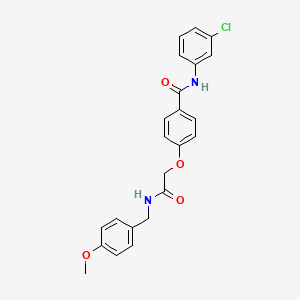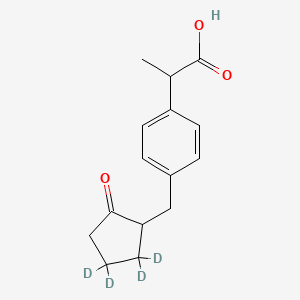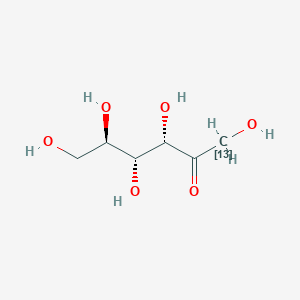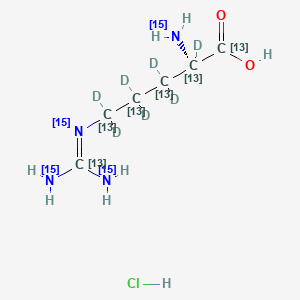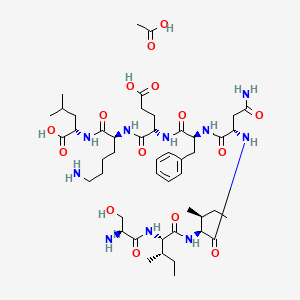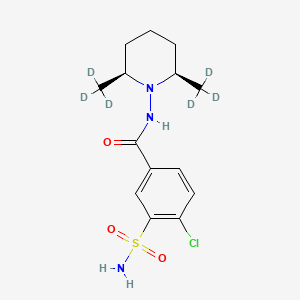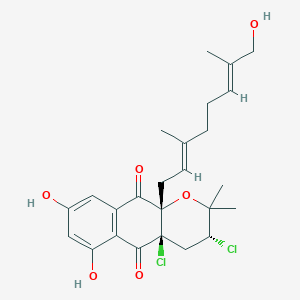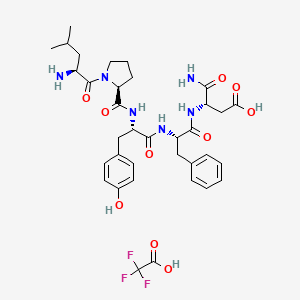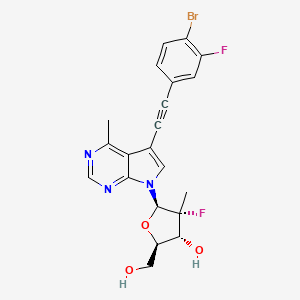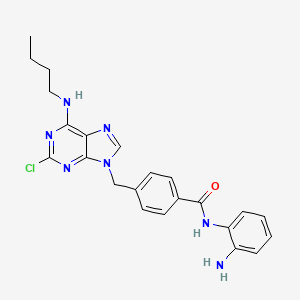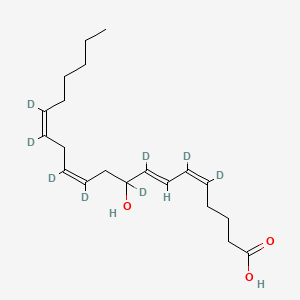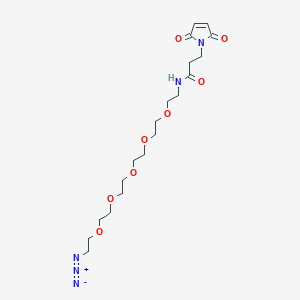
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 is a deuterated derivative of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 typically involves the introduction of deuterium atoms into the parent compound. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale synthesis using specialized equipment to ensure the efficient incorporation of deuterium. The process may include multiple steps of purification to achieve the desired level of deuteration.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce deuterated amines.
科学的研究の応用
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new materials and as a standard in analytical chemistry for calibration purposes.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and pathways. The compound may interact with enzymes and receptors, affecting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-1-methoxy-1-methylurea
- 3-(4-Chlorophenyl)-1-methylurea
- 3-(4-Chlorophenyl)-1-methoxyurea
Uniqueness
3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
220.68 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |
InChIキー |
LKJPSUCKSLORMF-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Cl)OC([2H])([2H])[2H] |
正規SMILES |
CN(C(=O)NC1=CC=C(C=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


